

# Risvodetinib: A Technical Deep Dive into Early Research and Therapeutic Promise

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## Compound of Interest

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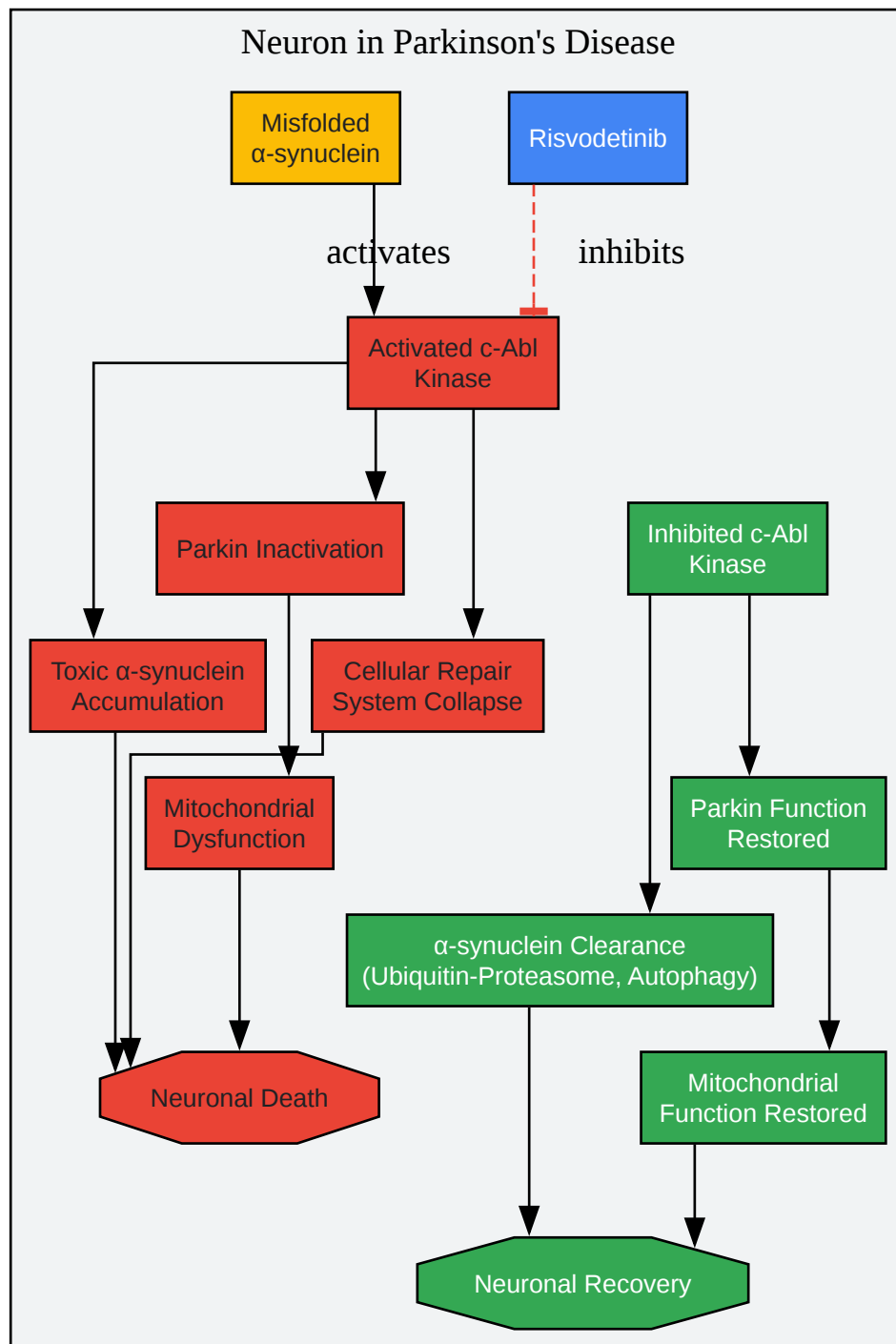
This technical guide synthesizes the burgeoning body of preclinical and clinical research on **Risvodetinib** (formerly lKt-148009), a novel, orally active, and brain-penetrant c-Abl tyrosine kinase inhibitor. Developed by ABLi Therapeutics (licensed from Inhibikase Therapeutics), **Risvodetinib** is emerging as a potential disease-modifying therapy for Parkinson's disease (PD) by targeting the underlying neuropathological mechanisms. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative findings from early-phase studies, details experimental methodologies, and visualizes the critical pathways and processes involved.

## Core Mechanism of Action: Targeting the c-Abl Kinase Pathway

In the pathophysiology of Parkinson's disease, the misfolding and aggregation of the alpha-synuclein protein are central toxic events. These aggregates activate the stress-response enzyme, c-Abelson (c-Abl) tyrosine kinase. The activation of c-Abl initiates a destructive cascade, including the modification of alpha-synuclein into a more toxic form, the impairment of crucial cellular maintenance proteins like Parkin, and the ultimate demise of dopaminergic neurons.<sup>[1]</sup>

**Risvodetinib** is designed to potently and selectively inhibit c-Abl kinase.<sup>[1][2][3][4][5]</sup> By blocking this molecular "on-switch," **Risvodetinib** aims to restore the brain's natural

neuroprotective processes.[1][6] This inhibition is expected to facilitate the clearance of toxic alpha-synuclein via endogenous mechanisms like the ubiquitin-proteasome system and autophagy, restore Parkin function to maintain mitochondrial health, and ultimately halt or even reverse the neurodegenerative process.[1] Preclinical studies have shown that this mechanism leads to improvements in both motor and non-motor functions.[1]



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**Risvodetinib**'s proposed mechanism of action in Parkinson's disease.

## Quantitative Data Summary

### Preclinical Efficacy

The foundational research for **Risvodetinib** demonstrated its potency in enzymatic assays and significant neuroprotective effects in established animal models of Parkinson's disease.

Parameter	Value	Target/Model	Source
IC50	33 nM	c-Abl1	[7]
IC50	14 nM	c-Abl2/Arg	[7]
Neuroprotection	≥85%	Nigrostriatal DA neurons in sporadic PD mouse model	[7]
Administration	100 mg/kg, p.o.	MPTP acute neurotoxicity mouse model	[7]
Administration	50 or 100 mg/kg, p.o.	Inherited PD mouse model	[7]

### Phase 1 Clinical Trial (NCT04350177)

This first-in-human study evaluated the safety, tolerability, and pharmacokinetics of **Risvodetinib** in healthy older adults and individuals with mild-to-moderate Parkinson's disease.

Study Arm	Doses Administered	Key Findings	Source
Single Ascending Dose (SAD)	12.5 mg to 325 mg	Favorable safety and tolerability; no serious adverse events. Pharmacokinetics were approximately linear between 12.5 mg and 200 mg for Cmax and AUC0-inf.	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Multiple Ascending Dose (MAD) - Healthy	25 mg to 200 mg (daily for 7 days)	Well-tolerated with a favorable safety profile. High drug exposure relative to other kinase inhibitors.	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Multiple Ascending Dose (MAD) - PD Patients	50 mg and 100 mg (daily for 7 days)	No exacerbation of PD symptoms or drug-related adverse events. Confirmed penetration into the central nervous system via cerebrospinal fluid analysis.	<a href="#">[8]</a> <a href="#">[9]</a>

## Phase 2 '201 Trial' (NCT05424276)

The '201 Trial' was a pivotal study assessing **Risvodetinib** as a monotherapy in untreated early-stage Parkinson's disease patients over a 12-week period.

Parameter	Result	Details	Source
Participants	126	Randomized 1:1:1:1 to placebo or one of three active doses.	[6][11][12][13]
Doses	50 mg, 100 mg, 200 mg (once daily)	Oral administration.	[4][12][13][14]
Primary Endpoint	Met (Safety & Tolerability)	Adverse event profile was similar to placebo.	[12][13][14]
Completion Rate	95%	High adherence to the 12-week dosing regimen.	[11][12][13][14]
Dosing Compliance	99%	Excellent patient compliance.	[11][12][13]
Secondary Endpoint (MDS-UPDRS Part 2)	Nominal Statistical Significance	Achieved at the 100 mg dose.	[11][14]
Secondary Endpoint (Schwab & England ADL)	Nominal Statistical Significance	Achieved at the 50 mg dose.	[11][14]
Exploratory Biomarker	Dose-dependent reduction	Reduction in cutaneous neuronal alpha-synuclein deposition observed in skin biopsies.	[11][14]

## Experimental Protocols

### Preclinical Neuroprotection Studies

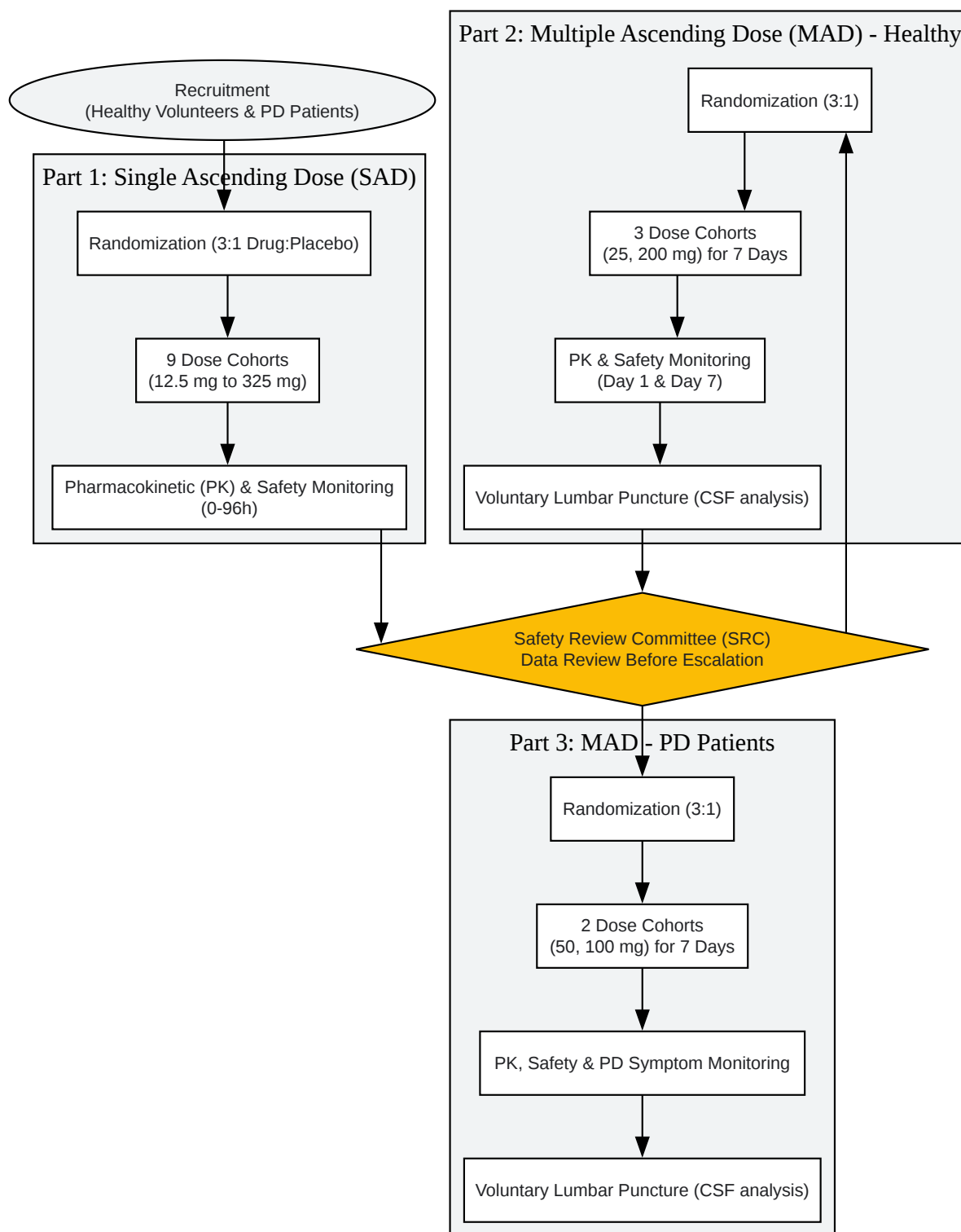
- **MPTP Acute Neurotoxicity Mouse Model:** This model simulates the acute loss of dopaminergic neurons seen in Parkinson's disease. Mice were treated with **Risvodetinib** (100 mg/kg, p.o., daily for 10 days) alongside the administration of the neurotoxin MPTP. The primary outcomes measured were the protection of dopaminergic neurons from

degeneration and the reduction in the loss of dopamine and its metabolites (DOPAC, HVA, 3MT), assessed through behavioral tests and post-mortem brain tissue analysis.[7]

- Inherited and Sporadic PD Mouse Models: To assess therapeutic potential in chronic neurodegeneration, mouse models representing inherited (e.g., genetic mutations) and sporadic forms of PD were used. **Risvodetinib** was administered orally once daily for extended periods (e.g., 8-20 weeks or 6 months). Efficacy was determined by the recovery of nigrostriatal neurodegeneration and a reduction in phosphorylated alpha-synuclein in various brain regions, indicating a decrease in pathology.[7][9]

## Phase 1 Clinical Trial (NCT04350177) Methodology

The Phase 1 study was a randomized, single-center trial conducted in three parts to rigorously assess the initial safety and pharmacokinetic profile of **Risvodetinib**.



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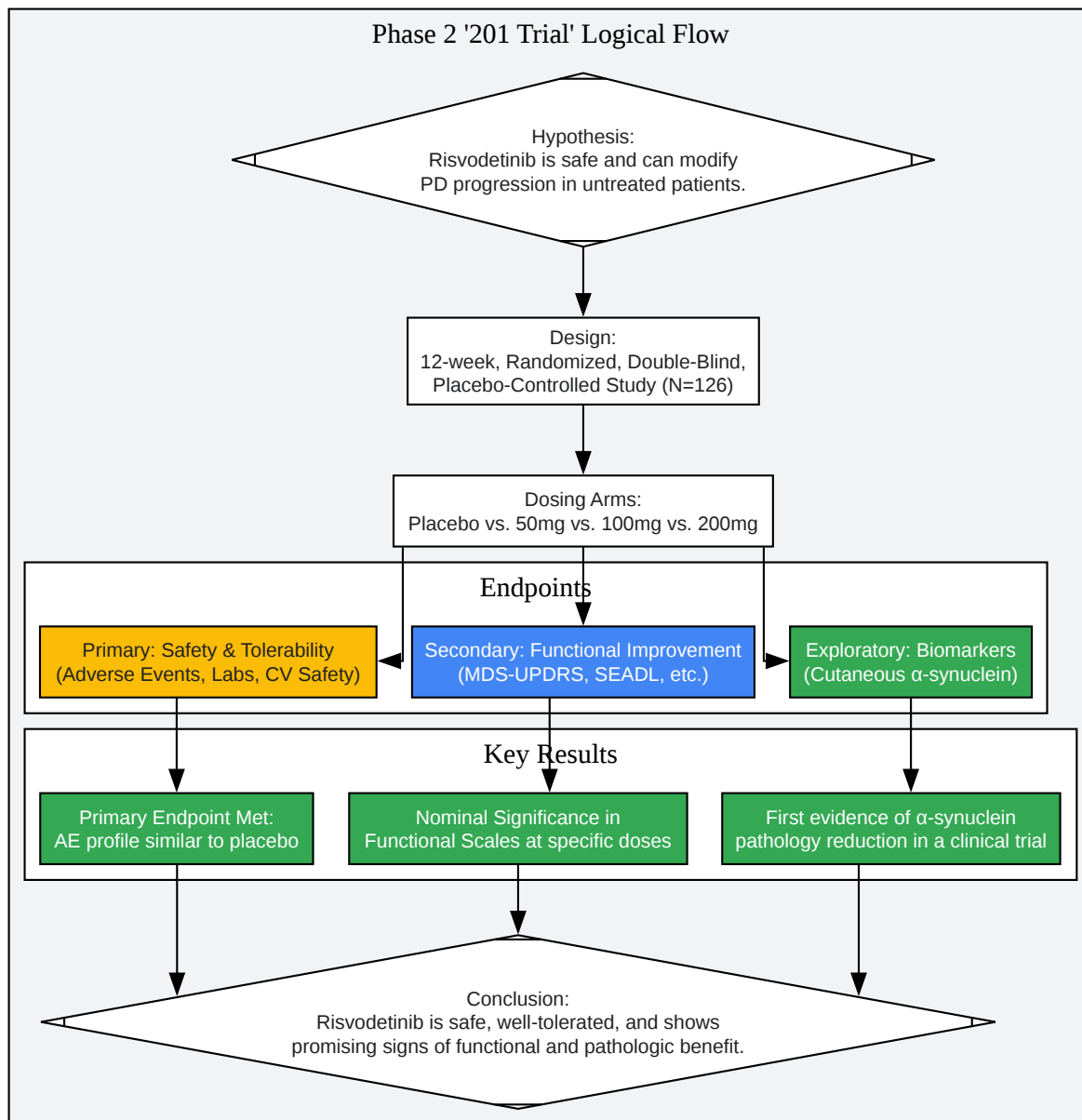
Workflow of the Phase 1 clinical trial for **Risvodetinib**.

## Phase 2 '201 Trial' (NCT05424276) Methodology

This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and preliminary efficacy of **Risvodetinib** in untreated Parkinson's disease patients.

- Participants: 120-126 individuals with early-stage PD who had not initiated dopaminergic therapy.[\[5\]](#)[\[6\]](#)[\[14\]](#)
- Design: Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of **Risvodetinib** (50 mg, 100 mg, or 200 mg) or a matching placebo.[\[4\]](#)[\[12\]](#)[\[15\]](#)
- Duration: Treatment was administered once daily for 12 weeks.[\[4\]](#)[\[12\]](#)[\[15\]](#)
- Primary Endpoints: The main goals were to assess the safety and tolerability of **Risvodetinib** by monitoring the frequency and severity of treatment-emergent adverse events, cardiovascular safety, and standard laboratory analyses.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[15\]](#)
- Secondary & Exploratory Endpoints: A hierarchy of 15 secondary endpoints was used to evaluate potential clinical benefits on motor and non-motor functions, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[\[11\]](#)[\[14\]](#) Biomarker analysis included skin biopsies to measure alpha-synuclein aggregate pathology and cerebrospinal fluid/plasma assessments.[\[6\]](#)[\[15\]](#)





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Logical relationships in the Phase 2 '201 Trial' of **Risvodetinib**.

## Conclusion and Future Directions

Early research findings for **Risvodetinib** are highly encouraging. The agent has demonstrated a potent and targeted mechanism of action in preclinical models. Phase 1 and 2 clinical trials have established a favorable safety and tolerability profile, even at exposures significantly higher than other approved c-Abl inhibitors.[12][13] Most notably, the Phase 2 '201 Trial' provided the first clinical evidence that an experimental therapy may reduce the underlying alpha-synuclein pathology of Parkinson's disease, a landmark achievement in the field.[11][12][13] While the trial was not powered for definitive efficacy, the signals of functional improvement on key scales are promising.[13][14] These results strongly support the continued investigation of **Risvodetinib** in larger, longer-term Phase 3 trials to confirm its clinical efficacy and disease-modifying potential.[14]

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